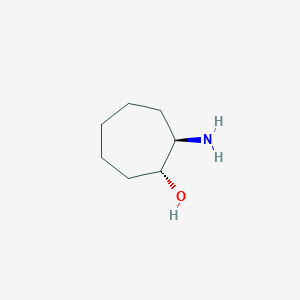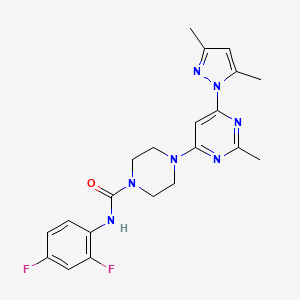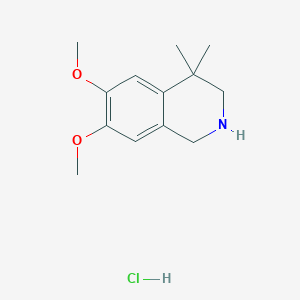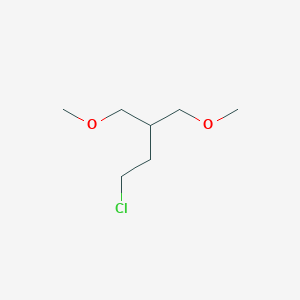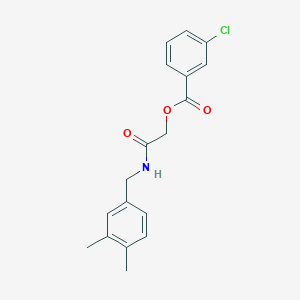![molecular formula C12H15ClN2O3 B2764392 N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide CAS No. 102677-66-7](/img/structure/B2764392.png)
N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the acetylamino, methoxy, and chloroacetamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Receptor Interaction Profiles of Novel Psychoactive Substances
A study by Rickli et al. (2015) characterized the receptor binding profiles of NBOMe drugs, which include N-2-methoxybenzyl-phenethylamines, compared with their 2C drug analogs and LSD. The research aimed to understand the pharmacological properties of these psychoactive substances, specifically their interactions with serotonergic, dopaminergic, adrenergic, and histaminergic receptors, as well as monoamine transporters. This type of research underscores the interest in understanding how modifications in chemical structures (such as methoxybenzyl groups) influence receptor affinity and activity, which could be relevant for the study of N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide in a scientific research context (Rickli et al., 2015).
Metabolism of Chloroacetanilide Herbicides
Coleman et al. (1999) investigated the metabolism of alachlor, a chloroacetanilide herbicide, in human liver microsomes and identified cytochrome P450 isoforms responsible for its metabolism. This research highlights the significance of understanding the metabolic pathways of chloroacetamide compounds in humans, potentially offering insights into the metabolism and biochemical interactions of similar compounds, including N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide (Coleman et al., 1999).
Synthesis and Evaluation of Indomethacin Derivatives as COX-2 Targeted Imaging Agents
Research by Uddin et al. (2009) on the synthesis and evaluation of iodinated indomethacin derivatives for selective inhibition of COX-2 and potential in vivo imaging provides an example of how specific chemical modifications can tailor compounds for particular biological targets or diagnostic purposes. Although not directly related, this study exemplifies the broader scientific interest in modifying chemical structures for specific research applications, which may apply to the design and application of N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide (Uddin et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(5-acetamido-2-methoxyphenyl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8(16)15-10-3-4-11(18-2)9(5-10)7-14-12(17)6-13/h3-5H,6-7H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTHUWPKFACMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2764309.png)
![(3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid](/img/no-structure.png)

![4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2764315.png)


![3-[[2-(4-Fluorophenoxy)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2764319.png)

